2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid
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Overview
Description
2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid is a complex organic compound characterized by its unique structure, which includes deuterium atoms and a cyclopentyl ring
Scientific Research Applications
2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor in pharmaceutical manufacturing.
Safety and Hazards
Future Directions
The use of deuterium in drug molecules, such as (+/-)-Jasmonic Acid-9,10-d2
, has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the future research directions could involve exploring the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid typically involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopentyl ring. Common synthetic routes may involve:
Deuterium Exchange Reactions: Utilizing deuterated reagents to introduce deuterium atoms into the molecule.
Cyclization Reactions: Forming the cyclopentyl ring through intramolecular reactions.
Acylation Reactions: Introducing the acetic acid moiety through acylation of the cyclopentyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Mechanism of Action
The mechanism of action of 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s metabolic stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]propionic acid
- 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]butyric acid
Uniqueness
The uniqueness of 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid lies in its specific structural features, including the deuterium atoms and the cyclopentyl ring
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/i3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJFBWYDHIGLCU-KKLCAENNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CC1C(CCC1=O)CC(=O)O)/CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659749 |
Source
|
Record name | {3-Oxo-2-[(2Z)-(2,3-~2~H_2_)pent-2-en-1-yl]cyclopentyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183948-71-2 |
Source
|
Record name | {3-Oxo-2-[(2Z)-(2,3-~2~H_2_)pent-2-en-1-yl]cyclopentyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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